molecular formula C15H20N4O2 B7358723 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide

2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide

货号 B7358723
分子量: 288.34 g/mol
InChI 键: SSGWIPKCAQIJSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is also known as LJI308 and has been studied for its potential use in cancer treatment and as a therapeutic agent for various diseases.

作用机制

The mechanism of action of 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide involves the inhibition of a specific enzyme called cyclin-dependent kinase 4/6 (CDK4/6). This enzyme is involved in the regulation of cell cycle progression, and its inhibition by LJI308 leads to the arrest of cancer cells in the G1 phase of the cell cycle. This, in turn, leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. This compound has been found to have a high degree of selectivity towards CDK4/6, which minimizes its off-target effects. Additionally, it has been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life, which makes it a promising candidate for further clinical development.

实验室实验的优点和局限性

The advantages of using 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide in lab experiments include its high degree of selectivity towards CDK4/6, its good pharmacokinetic properties, and its potential use in cancer treatment. However, one of the limitations of using this compound is its relatively low solubility, which can make it challenging to work with in certain experimental settings.

未来方向

There are several potential future directions for the research and development of 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Development of new formulations or delivery methods to improve the solubility and bioavailability of the compound.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Exploration of the mechanisms underlying the selectivity of this compound towards CDK4/6, which could lead to the development of new and more effective cancer therapies.
In conclusion, this compound is a promising compound that has the potential to be used in various fields of research, particularly in the treatment of cancer. Its high degree of selectivity towards CDK4/6, good pharmacokinetic properties, and potential use in combination with other cancer therapies make it an attractive candidate for further research and development.

合成方法

The synthesis of 2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing this compound involves the reaction of 1-(1H-indazol-6-ylmethyl)piperidine-3,4-diol with acetic anhydride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

科学研究应用

2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for further research.

属性

IUPAC Name

2-[3-hydroxy-1-(1H-indazol-6-ylmethyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c16-14(20)7-15(21)4-1-5-19(10-15)9-11-2-3-12-8-17-18-13(12)6-11/h2-3,6,8,21H,1,4-5,7,9-10H2,(H2,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGWIPKCAQIJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)C=NN3)(CC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。